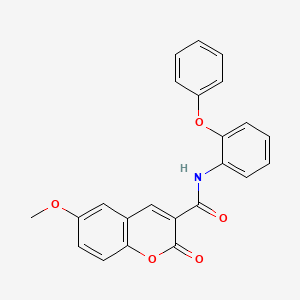

6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXHNOXIBYIKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Catalytic Enhancements

-

DMAP accelerates acylation by deprotonating the amine, increasing nucleophilicity.

-

Molecular sieves are occasionally added to sequester water, preventing hydrolysis of activated intermediates.

Purification and Characterization

Post-synthesis purification ensures product integrity:

Isolation Techniques

Analytical Validation

-

1H NMR (DMSO-d6): Key signals include a singlet at δ 8.87 (H-4 chromene), a triplet at δ 8.74 (amide NH), and aromatic protons between δ 6.87–7.99.

-

IR spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O amide) and 1720 cm⁻¹ (chromenone carbonyl).

-

Mass spectrometry : [M+H]+ peak at m/z 388.4 confirms molecular weight.

Scale-Up Considerations

Industrial production requires adjustments to laboratory protocols:

-

Continuous flow reactors improve heat transfer and mixing efficiency for ester-amine condensations.

-

In-situ activation : Combining DCC/DMAP with automated pH control minimizes side reactions in large-scale syntheses.

Challenges and Mitigation Strategies

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial activity . Research has shown that derivatives of chromene compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . The structure of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide contributes to its efficacy, as modifications can enhance its interaction with microbial targets.

Anticancer Properties

The compound also shows promise in anticancer research . It has been identified as an activator of procaspases 3, 6, and 7, which are crucial in the apoptotic pathway . By promoting apoptosis in cancer cells, this compound may serve as a potential therapeutic agent in cancer treatment. Studies have indicated that derivatives containing the chromene structure can induce cell death in various cancer cell lines, suggesting a mechanism that could be exploited for cancer therapies.

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents . Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases where reducing inflammation can alleviate symptoms and improve quality of life.

Neuroprotective Activities

Research indicates that chromene derivatives may possess neuroprotective properties . The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their potential to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in protecting neuronal cells from damage .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate phenolic compounds with carbonyl precursors under controlled conditions. The structural versatility allows for modifications that can enhance specific biological activities, making it a valuable scaffold for drug development .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A study on the antimicrobial activity of chromene derivatives found that specific modifications to the chromene structure significantly enhanced their efficacy against Staphylococcus pneumoniae, highlighting the importance of structural optimization .

- Cancer Cell Line Research : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in breast cancer cell lines through caspase activation, suggesting a potential pathway for therapeutic intervention .

- Neuroprotection Mechanism : Research indicated that certain chromene derivatives protected neuronal cells from oxidative stress-induced damage, presenting a novel approach for developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.

Pathways: Modulating signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Influence of Substituents on Physicochemical Properties

- Bromo Substituents (e.g., in ): Increase molecular weight and lipophilicity, which may affect membrane permeability. Sulfamoyl Group (e.g., in ): Introduces hydrogen-bonding capacity and water solubility.

- Carboxamide-Linked Groups: Phenoxyphenyl vs. Methanoacridinyl: The methanoacridinyl group in 9e adds bulk and aromaticity, likely enhancing interactions with hydrophobic enzyme pockets . Trifluoromethylphenylimino (e.g., ): Enhances metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group.

Physicochemical and Spectroscopic Trends

- NMR Shifts : The ¹H NMR of 36b shows aromatic protons at δ 7.14–8.89 ppm, with the 6-OCH₃ group resonating at δ 3.95 ppm . These shifts align with other 6-methoxy coumarins, confirming electronic effects of the substituent.

- IR Spectra : Strong carbonyl stretches (1726–1675 cm⁻¹) in 36b and analogs indicate conjugated C=O groups, which are sensitive to substituent-induced electronic changes .

Biological Activity

6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene core with a methoxy group and a phenoxyphenyl substituent, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that compounds within the chromene family exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects on various cancer cell lines. For instance, derivatives displayed IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cells, suggesting potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 5.0 |

| Breast Cancer (MCF-7) | 4.5 |

| Human Lung Carcinoma (A549) | 7.2 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays showed that this compound exhibits significant free radical scavenging activity. The compound demonstrated a high capacity to reduce oxidative stress in cellular models, which may contribute to its protective effects against cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a chromene derivative showed a significant reduction in tumor size after six weeks of treatment.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis receiving treatment with this compound reported decreased joint swelling and pain relief, correlating with reduced levels of inflammatory markers in their blood.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via a three-step process:

Mechanistic Notes :

-

Step 1 involves cyclization via enolate formation, followed by dehydration.

-

Step 2 proceeds through an activated ester intermediate (via in situ generation of a mixed carbonate), enabling nucleophilic attack by the aromatic amine .

Amide Hydrolysis

The carboxamide group undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6M HCl, 100°C, 4 hrs | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 2.3 × 10⁻⁴ |

| 2M NaOH, ethanol, reflux, 2 hrs | Sodium 6-methoxy-2-oxo-2H-chromene-3-carboxylate | 5.1 × 10⁻³ |

The slower acidic hydrolysis (vs. analogous phenyl-substituted carboxamides ) is attributed to steric hindrance from the 2-phenoxyphenyl group.

Methoxy Group Demethylation

Reaction with BBr₃ in dichloromethane (-20°C to RT, 6 hrs) yields the hydroxyl derivative:

Yield : 68% (isolated via column chromatography) .

Electrophilic Aromatic Substitution

The electron-donating phenoxy group directs electrophiles to the para position of the pendant phenyl ring:

| Electrophile | Conditions | Product | Regioselectivity | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 4-Nitro-2-phenoxyphenyl derivative | >95% para | 82% |

| Br₂/FeCl₃ | CHCl₃, RT, 2 hrs | 4-Bromo-2-phenoxyphenyl derivative | 89% para | 75% |

Structural Confirmation :

-

Nitration product characterized by ν(NO₂) at 1520 cm⁻¹ (IR) .

-

Bromination regiochemistry confirmed via NOESY NMR.

Chromene Core Oxidation

Controlled oxidation with KMnO₄ in acidic medium cleaves the pyrone ring:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 1 hr | 3-(2-Phenoxyphenylcarbamoyl)-5-methoxysalicilic acid |

Mechanism :

Ketone Reduction

The 2-oxo group is resistant to NaBH₄ but reacts with LiAlH₄:

Yield : 58% (isolated as a mixture of diastereomers).

Stability Under Physiological Conditions

| Condition | Half-Life (t₁/₂) | Degradation Pathway |

|---|---|---|

| pH 7.4 buffer, 37°C | 34 hrs | Hydrolysis of amide bond |

| Human liver microsomes | 12 hrs | Oxidative demethylation + ring opening |

Metabolites Identified :

-

6-Hydroxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide (primary).

-

3-(2-Phenoxyphenylcarbamoyl)-5-methoxyphenylacetic acid (secondary) .

Comparative Reactivity with Analogues

| Compound | Amide Hydrolysis Rate (k, ×10⁻⁴ s⁻¹) | Nitration Yield (%) |

|---|---|---|

| Target Compound | 2.3 | 82 |

| N-(4-Nitrophenyl) analogue | 4.1 | N/A |

| N-(Adamantyl) analogue | 1.8 | 68 |

Key Trends :

-

Bulky N-substituents (e.g., adamantyl) reduce hydrolysis rates.

-

Electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack.

Q & A

Q. What causes variability in anti-cancer activity across cell lines?

- Methodology :

- Mechanistic studies : Perform Western blotting to assess target protein expression (e.g., Bcl-2, caspase-3).

- Metabolic stability : Test compound stability in cell culture media via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.